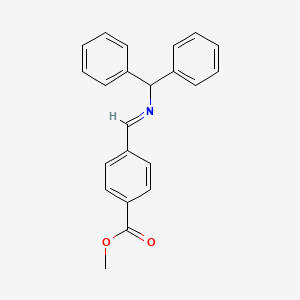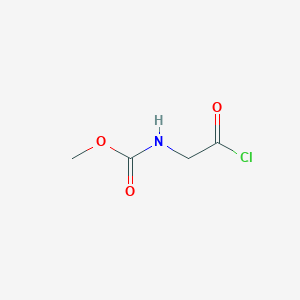
(5E,8E,10E,12S,14E)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12(S)-Hydroperoxyeicosatetraenoic acid, commonly known as 12(S)-HPETE, is a bioactive lipid derived from arachidonic acid. It is part of the eicosanoid family, which plays a crucial role in various physiological and pathological processes, including inflammation, immunity, and cell signaling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
12(S)-Hydroperoxyeicosatetraenoic acid is typically synthesized through the enzymatic oxidation of arachidonic acid by 12-lipoxygenase. This enzyme specifically introduces a hydroperoxide group at the 12th carbon of arachidonic acid, resulting in the formation of 12(S)-Hydroperoxyeicosatetraenoic acid.
Industrial Production Methods
Industrial production of 12(S)-Hydroperoxyeicosatetraenoic acid involves large-scale enzymatic reactions using purified 12-lipoxygenase. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature, pH, and substrate concentrations.
Análisis De Reacciones Químicas
Types of Reactions
12(S)-Hydroperoxyeicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE).
Reduction: The hydroperoxide group can be reduced to a hydroxyl group.
Substitution: It can participate in substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves reactive oxygen species or specific oxidizing agents.
Reduction: Commonly uses reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Requires specific catalysts or reagents depending on the desired substitution.
Major Products
12(S)-Hydroxyeicosatetraenoic acid (12(S)-HETE): Formed through the reduction of 12(S)-Hydroperoxyeicosatetraenoic acid.
Various substituted eicosanoids: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
12(S)-Hydroperoxyeicosatetraenoic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various bioactive lipids.
Biology: Studied for its role in cell signaling and regulation of inflammatory responses.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases, cancer, and cardiovascular disorders.
Industry: Utilized in the development of pharmaceuticals and as a biochemical tool in research.
Mecanismo De Acción
12(S)-Hydroperoxyeicosatetraenoic acid exerts its effects primarily through its interaction with specific receptors and enzymes. It acts as a signaling molecule, modulating various cellular pathways involved in inflammation, immune response, and cell proliferation. The molecular targets include peroxisome proliferator-activated receptors (PPARs) and other eicosanoid receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 5(S)-Hydroperoxyeicosatetraenoic acid (5(S)-HPETE)
- 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HPETE)
- Leukotrienes : Derived from 5(S)-Hydroperoxyeicosatetraenoic acid.
Uniqueness
12(S)-Hydroperoxyeicosatetraenoic acid is unique due to its specific position of the hydroperoxide group, which confers distinct biological activities compared to other hydroperoxyeicosatetraenoic acids. Its role in modulating specific signaling pathways and its potential therapeutic applications make it a compound of significant interest in research and industry.
Propiedades
Fórmula molecular |
C20H32O4 |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
(5E,8E,10E,12S,14E)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h7-11,13-14,17,19,23H,2-6,12,15-16,18H2,1H3,(H,21,22)/b9-7+,11-8+,13-10+,17-14+/t19-/m0/s1 |
Clave InChI |
ZIOZYRSDNLNNNJ-XMWPZNECSA-N |
SMILES isomérico |
CCCCC/C=C/C[C@@H](/C=C/C=C/C/C=C/CCCC(=O)O)OO |
SMILES canónico |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-P-Tolylfuro[2,3-D]pyrimidin-4-amine](/img/structure/B13884856.png)

![6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13884866.png)
![Methyl 5-[2-oxo-2-(phenylamino)ethyl]benzo[b]thiophene-2-carboxylate](/img/structure/B13884870.png)
![1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13884883.png)


![6-amino-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13884898.png)



![[5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13884935.png)


